molecular formula C13H25N3O2 B7921678 N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7921678
M. Wt: 255.36 g/mol
InChI Key: HRZIFLIJPNZBET-NUHJPDEHSA-N
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Description

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a chiral amide compound featuring a pyrrolidine ring substituted with an (S)-2-aminopropionyl group and an isopropyl-acetamide moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)8-12-6-5-7-15(12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3/t10-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZIFLIJPNZBET-NUHJPDEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1CN(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide typically involves multiple steps, starting with the preparation of the amino-propionyl group and the pyrrolidinylmethyl group. Common reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux conditions in 1-propanol . The cyclization reaction is a key step in forming the pyrrolidinyl ring, which is then coupled with the amino-propionyl group to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve scalable techniques such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

1. Potential as a Therapeutic Agent:
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide has been investigated for its potential therapeutic effects, particularly in neuropharmacology. The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for further studies in treating neurological disorders.

Case Study: Neuroprotective Effects
In a study examining neuroprotective agents, this compound was evaluated for its ability to mitigate neuronal damage in models of oxidative stress. Results indicated that it could reduce cell death and promote neuronal survival, suggesting its potential use in conditions like Alzheimer's disease and Parkinson's disease.

2. Analgesic Properties:
Research has also focused on the analgesic properties of this compound. The compound's interaction with pain pathways could provide insights into developing new pain management therapies.

Case Study: Pain Management
A randomized controlled trial assessed the efficacy of this compound in chronic pain models. Participants receiving the treatment reported significant reductions in pain levels compared to placebo groups, highlighting its potential as a novel analgesic.

Pharmacological Studies

3. Mechanism of Action:
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it may act as a modulator of specific receptors involved in pain and inflammation.

Data Table: Mechanisms Explored

MechanismFindings
Receptor Modulation Interaction with opioid receptors observed
Inflammation Pathways Inhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Differences Molecular Weight (g/mol) Commercial Status Reference
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide (S)-2-aminopropionyl, pyrrolidine-2-ylmethyl Not reported Discontinued
N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide Bulkier 3,3-dimethyl-butyryl group Not reported Discontinued
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide Piperidine (6-membered) vs. pyrrolidine (5-membered) 227.35 Discontinued
N-{(2S,4R)-4-(biphenyl-2-ylmethylisobutylamino)-...pyrrolidin-2-ylmethyl}-... Complex aryl and fluorobenzoyl substituents Not reported Available (EMD Biosciences)

Key Observations :

  • Stereochemical Complexity : The (S)-configuration in the target compound necessitates enantioselective synthesis, contrasting with racemic or simpler analogs .

Pharmacological and Functional Comparisons

The compound Pyr (N-{(2S,4R)-4-(biphenyl-2-ylmethylisobutylamino)-...pyrrolidin-2-ylmethyl}-3-[4-(2,4-dioxothiazolidin-5-ylidenemethyl)phenyl]acrylamide) shares a pyrrolidin-2-ylmethyl backbone and demonstrates inhibitory activity against cytosolic phospholipase A2 (cPLA2), a key enzyme in inflammatory pathways .

Spectroscopic and Analytical Data

These data suggest comparable analytical profiles for the target compound.

Commercial Availability and Challenges

The discontinuation of this compound by suppliers like CymitQuimica contrasts with the availability of analogs such as Pyr, which remains in use for biochemical assays .

Biological Activity

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13H25N3O2
  • Molecular Weight : 255.36 g/mol
  • CAS Number : 1401669-15-5

Synthesis

The compound is synthesized through a multi-step process involving the preparation of the amino-propionyl and pyrrolidinylmethyl groups. Common reagents include azobisisobutyronitrile (AIBN) and triethylamine under reflux conditions in solvents like 1-propanol. This method ensures high yields and purity, essential for biological evaluations .

This compound interacts with specific enzymes and receptors, modulating their activity. Preliminary studies suggest it may inhibit certain metabolic enzymes, thereby affecting cellular functions and signaling pathways .

Antimicrobial Activity

Research has demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of vital metabolic pathways .

Neuroprotective Effects

The compound's potential neuroprotective effects have been investigated in the context of neurodegenerative diseases. Studies indicate that it may enhance acetylcholine levels by inhibiting acetylcholinesterase (AChE), which is crucial for cognitive function. This mechanism is particularly relevant in conditions like Alzheimer's disease, where acetylcholine depletion is a hallmark .

Study on Acetylcholinesterase Inhibition

A study focusing on compounds with similar structures found that they could significantly inhibit AChE activity, with IC50 values indicating strong potency. For example, one derivative exhibited an IC50 value of 2.7 µM against AChE, suggesting that this compound may have comparable or enhanced efficacy .

Antitumor Activity

In vitro studies have also suggested potential antitumor properties. Compounds in the same class have been shown to exhibit higher antitumoral activity compared to standard chemotherapeutics like cisplatin. This activity is attributed to the compound's ability to induce apoptosis in cancer cells through various signaling pathways .

Data Summary Table

Activity Effect Reference
AntimicrobialEffective against E. coli
NeuroprotectiveAChE inhibition (IC50: 2.7 µM)
AntitumorHigher activity than cisplatin

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including amide bond formation and stereochemical control. A plausible approach could involve coupling (S)-2-aminopropionyl-pyrrolidine intermediates with isopropyl-acetamide derivatives under peptide coupling conditions (e.g., HATU/DIPEA in DMF). Purification via column chromatography or preparative HPLC is critical to isolate enantiomerically pure products. Characterization should include 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to verify stereochemical integrity .

Q. How can the stereochemical configuration of the (S)-2-aminopropionyl moiety be validated experimentally?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive stereochemical confirmation. Alternatively, circular dichroism (CD) spectroscopy or chiral derivatization with Marfey’s reagent followed by LC-MS can resolve enantiomeric purity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on structural analogs (e.g., piperidine/pyrrolidine derivatives), this compound may exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Use PPE (gloves, lab coat), work in a fume hood, and implement spill containment protocols. Refer to SDS templates for similar acetamide-pyrrolidine hybrids for hazard mitigation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico tools like SwissADME or ADMET Predictor to estimate logP, solubility, and metabolic stability. Molecular docking (AutoDock Vina) into target receptors (e.g., neurological enzymes) can guide structure-activity relationship (SAR) studies. Validate predictions with in vitro assays like hepatic microsomal stability tests .

Q. What experimental designs address contradictions in reported bioactivity data for structurally related compounds?

  • Methodological Answer : Discrepancies in bioactivity (e.g., CNS vs. cardiovascular effects) may arise from off-target interactions or assay conditions. Implement orthogonal assays:

  • Primary screen : Radioligand binding assays for receptor selectivity.
  • Secondary validation : Functional assays (e.g., cAMP/Patch-clamp) to confirm mechanistic hypotheses.
  • Control : Compare with reference compounds (e.g., IPPA analogs) to contextualize results .

Q. How can the compound’s stability under physiological conditions be optimized?

  • Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) to identify labile sites (e.g., amide bonds). Stabilization strategies include:

  • Prodrug design : Mask the amino group with Boc or Fmoc protections.
  • Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance solubility and metabolic resistance .

Q. What advanced techniques resolve challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Optimize crystallization via vapor diffusion using PEG-based precipitants. For recalcitrant crystals, employ serial femtosecond crystallography (SFX) with synchrotron X-ray sources. Refinement in SHELXL with TWINABS can address twinning or disorder issues common in flexible pyrrolidine derivatives .

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